Thiophene, 2-(4-nitrophenyl)-5-phenyl-

Catalog No.
S15234792
CAS No.
51776-05-7
M.F
C16H11NO2S
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene, 2-(4-nitrophenyl)-5-phenyl-

CAS Number

51776-05-7

Product Name

Thiophene, 2-(4-nitrophenyl)-5-phenyl-

IUPAC Name

2-(4-nitrophenyl)-5-phenylthiophene

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C16H11NO2S/c18-17(19)14-8-6-13(7-9-14)16-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H

InChI Key

BTOFUQVKQBHYQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Thiophene, 2-(4-nitrophenyl)-5-phenyl- is a complex organic compound belonging to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This specific compound features a nitrophenyl group at the second position and a phenyl group at the fifth position of the thiophene ring. The presence of these substituents contributes to its unique electronic properties and potential applications in various fields, including organic electronics and pharmaceuticals.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the nitro group into an amino group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Electrophilic Substitution: The thiophene ring is susceptible to electrophilic substitution, allowing for halogenation, nitration, or sulfonation reactions depending on the reagents used.

The biological activity of Thiophene, 2-(4-nitrophenyl)-5-phenyl- is of significant interest. The nitrophenyl group can be reduced to form an amino group, which may interact with various enzymes and receptors in biological systems. Such interactions can potentially lead to antimicrobial and anticancer activities, making this compound a candidate for further pharmacological studies .

The synthesis of Thiophene, 2-(4-nitrophenyl)-5-phenyl- typically involves multi-step organic reactions. A common method includes:

  • Suzuki Coupling Reaction: This involves coupling a boronic acid derivative of phenyl with a brominated thiophene derivative in the presence of a palladium catalyst.
  • Nitration Reaction: The nitrophenyl group can be introduced through nitration using concentrated nitric acid and sulfuric acid.

These methods can be adapted for industrial production by optimizing reaction conditions such as temperature, pressure, and solvent choice to enhance yield and purity .

Thiophene, 2-(4-nitrophenyl)-5-phenyl- has several notable applications:

  • Organic Electronics: Due to its unique electronic properties, it is explored for use in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in anticancer and antimicrobial therapies.
  • Material Science: The compound may be utilized in developing advanced materials with specific chemical properties .

Interaction studies involving Thiophene, 2-(4-nitrophenyl)-5-phenyl- have revealed its ability to engage with various molecular targets. The reduction of the nitro group to an amino group enhances its reactivity and potential interactions with biological macromolecules such as proteins and nucleic acids. These interactions can influence cellular pathways and contribute to its observed biological activities .

Thiophene, 2-(4-nitrophenyl)-5-phenyl- can be compared with several similar compounds:

Compound NameKey Differences
Thiophene, 2-(4-aminophenyl)-5-phenyl-Contains an amino group instead of a nitro group
Thiophene, 2-(4-methylphenyl)-5-phenyl-Contains a methyl group instead of a nitro group
Thiophene, 2-(4-chlorophenyl)-5-phenyl-Contains a chlorine atom instead of a nitro group

Uniqueness

Thiophene, 2-(4-nitrophenyl)-5-phenyl- is unique due to the combination of both a nitrophenyl and a phenyl group on the thiophene ring. This arrangement imparts distinct electronic properties that enhance its reactivity and potential applications in research and industry. The versatility in chemical reactivity sets it apart from other derivatives with different substituents .

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

281.05104977 g/mol

Monoisotopic Mass

281.05104977 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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